Methyl 5-methylisoquinoline-3-carboxylate
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Overview
Description
Methyl 5-methylisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methylisoquinoline-3-carboxylate typically involves the reaction of 5-methylisoquinoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5-methylisoquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 5-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
- Methyl 3-methylisoquinoline-5-carboxylate
- Isoquinoline-3-carboxylate
- Quinoline derivatives
Comparison: Methyl 5-methylisoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which may confer distinct biological activities compared to other similar compounds. For example, the presence of the methyl group at the 5-position may influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 5-methylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-9-7-13-11(6-10(8)9)12(14)15-2/h3-7H,1-2H3 |
InChI Key |
DFCDGSGHWAXZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N=CC2=CC=C1)C(=O)OC |
Origin of Product |
United States |
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